

# Spectroscopic analysis of (+)-Atenolol including NMR, IR, and mass spectrometry data

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## A Technical Guide to the Spectroscopic Analysis of (+)-Atenolol

This guide provides an in-depth analysis of the spectroscopic characteristics of **(+)-Atenolol**, a widely used cardioselective beta-blocker. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

### **Spectroscopic Data Summary**

The spectroscopic data for **(+)-Atenolol** are summarized below. These tables provide a quantitative overview of its structural features as determined by various analytical techniques.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: 1H NMR Spectral Data for (+)-Atenolol



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.15	d	2H	Ar-H (ortho to OCH <sub>2</sub> )
6.85	d	2H	Ar-H (meta to OCH <sub>2</sub> )
5.5 (broad)	S	2H	-CONH <sub>2</sub>
4.05	m	1H	-CH(OH)-
3.95	m	2H	Ar-O-CH <sub>2</sub> -
3.45	S	2H	Ar-CH <sub>2</sub> -CO
2.80	m	2H	-CH <sub>2</sub> -NH-
2.70	m	1H	-NH-CH(CH₃)₂
1.05	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Solvent used is typically DMSO- $d_6$  or CDCl<sub>3</sub>. Peak positions can vary slightly based on solvent and experimental conditions.[1]

Table 2: 13C NMR Spectral Data for (+)-Atenolol



Chemical Shift (δ) ppm	Assignment
172.5	-C=O (Amide)
157.3	Ar-C (para to CH <sub>2</sub> CONH <sub>2</sub> )
129.9	Ar-C (meta to OCH <sub>2</sub> )
128.5	Ar-C (ipso to CH <sub>2</sub> CONH <sub>2</sub> )
114.5	Ar-C (ortho to OCH <sub>2</sub> )
70.0	Ar-O-CH <sub>2</sub> -
68.4	-CH(OH)-
50.5	-NH-CH(CH3)2
49.0	-CH <sub>2</sub> -NH-
41.3	Ar-CH <sub>2</sub> -CO
22.5	-CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Data typically acquired in DMSO-d<sub>6</sub>.[1][2][3]

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (+)-Atenolol

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3350 - 3180	N-H and O-H Stretching	Amine, Amide, Alcohol
2970 - 2850	C-H Stretching	Aliphatic CH, CH₂, CH₃
1635	C=O Stretching	Amide I band
1610, 1580, 1515	C=C Stretching	Aromatic Ring
1240	C-O Stretching	Aryl Ether



Note: Spectra are often recorded using a KBr disc or Attenuated Total Reflectance (ATR) accessory.[4][5][6] Hydrogen bonding can cause broadening of the -OH and N-H stretching bands.[4][7]

### **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for (+)-Atenolol

m/z	Interpretation
267.170	[M+H] <sup>+</sup> (Protonated Molecular Ion)
266	Molecular Ion (M+)
251	[M - CH <sub>3</sub> ] <sup>+</sup>
222	[M - C <sub>3</sub> H <sub>8</sub> N] <sup>+</sup>
145	[C <sub>8</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>
134	[C <sub>8</sub> H <sub>8</sub> O <sub>2</sub> ] <sup>+</sup>
116	[C <sub>7</sub> H <sub>6</sub> O] <sup>+</sup>
72	[C <sub>4</sub> H <sub>10</sub> N] <sup>+</sup> (Isopropylamine fragment)

Note: The molecular weight of Atenolol is 266.34 g/mol .[8][9] Fragmentation patterns can be obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS).[10][11][12]

## **Experimental Protocols**

Detailed methodologies for the spectroscopic analysis of (+)-Atenolol are outlined below.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **(+)-Atenolol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for <sup>1</sup>H NMR.



#### ¹H NMR Acquisition:

- Acquire a standard one-dimensional <sup>1</sup>H spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
- Process the data using Fourier transformation, phase correction, and baseline correction.
  Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- 2D NMR (Optional): For unequivocal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish protonproton and proton-carbon correlations.[1][13]

### IR Spectroscopy (FTIR)

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of (+)-Atenolol with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method):
  - Place a small amount of the solid (+)-Atenolol sample directly onto the ATR crystal (e.g., diamond or zinc selenide).



- Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]
- Data Acquisition:
  - Place the KBr pellet or the ATR accessory into the sample compartment of an FTIR spectrometer.
  - Record a background spectrum of air (or the empty ATR crystal).
  - Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm<sup>-1</sup>. The typical spectral range is 4000-400 cm<sup>-1</sup>.[6]
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

#### **Mass Spectrometry**

- Sample Preparation (LC-MS/MS Method):
  - Prepare a stock solution of (+)-Atenolol in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.[10]
  - Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-1000 ng/mL).[14]
- Instrumentation: Use a Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS), such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.[12]
- Chromatographic Separation:
  - Inject a small volume (e.g., 3-5 μL) of the sample solution onto a reverse-phase C18 column.[12]
  - Use a gradient elution with mobile phases typically consisting of water and acetonitrile,
    often with additives like formic acid or ammonium formate to enhance ionization.[12]



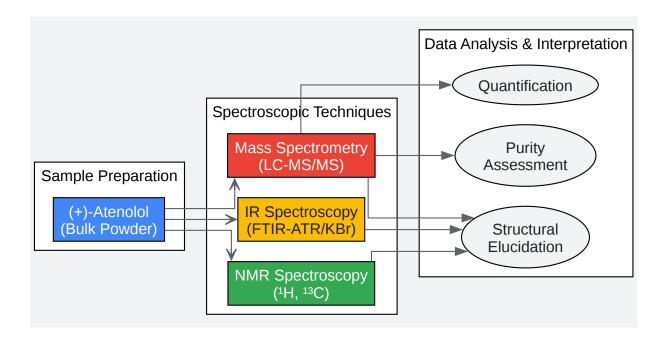
#### · Mass Analysis:

- Ionize the analyte using an Electrospray Ionization (ESI) source in positive ion mode.
- For quantitative analysis, operate in Multiple Reaction Monitoring (MRM) mode, selecting the precursor ion (e.g., m/z 267.17) and one or more characteristic product ions (e.g., m/z 74.06, 116.10).[10]
- For structural confirmation, acquire full scan mass spectra and product ion spectra.

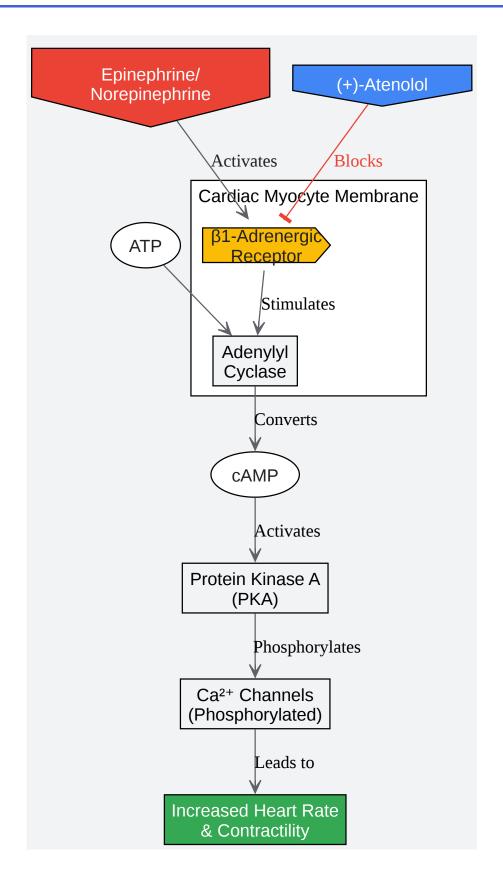
## **Visualization Diagrams**

The following diagrams illustrate the analytical workflow and the pharmacological mechanism of action of Atenolol.









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